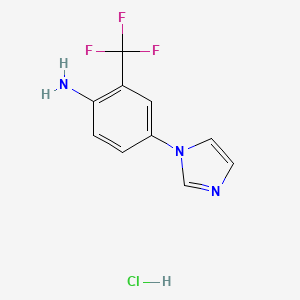

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable entity in various scientific research fields .

Métodos De Preparación

The synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ multi-component reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .

Análisis De Reacciones Químicas

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and functional materials.

Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the development of dyes, catalysts, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group, with its strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), leading to a blue shift in photoluminescent emission . This property is particularly useful in the development of optical materials and sensors.

Comparación Con Compuestos Similares

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride can be compared with other imidazole derivatives such as:

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains an imidazole ring and a trifluoromethyl group, but with different substitution patterns.

4-(Trifluoromethyl)aniline: This compound lacks the imidazole ring but shares the trifluoromethyl group, making it useful for similar applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H8F3N3·HCl

- Molecular Weight : 227.185 g/mol

- CAS Number : 2221-00-3

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, making this compound a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds with imidazole moieties exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline | A431 (human epidermoid carcinoma) | 5.6 | Apoptosis induction |

| 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline | Jurkat (T-cell leukemia) | 3.4 | Cell cycle arrest |

These findings suggest that the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against tumor cells .

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Preliminary studies indicate that derivatives of imidazole can effectively combat methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like trifluoromethyl is critical for enhancing antibacterial potency.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline | MRSA | 12 µg/mL | Effective against resistant strains |

The structural features that contribute to this activity include the dual aryl rings and the imidazole nitrogen, which are essential for binding to bacterial targets .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazole and tested their effects on various cancer cell lines. The compound exhibited notable cytotoxicity against A431 and Jurkat cells, with mechanisms involving both apoptosis and necrosis pathways being elucidated through flow cytometry assays .

Case Study 2: Antibacterial Properties

A separate study focused on the antibacterial efficacy of imidazole derivatives against MRSA. The results indicated that compounds with similar structures to 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline showed significant inhibitory effects, suggesting potential for development as new antibiotic agents .

Propiedades

IUPAC Name |

4-imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16;/h1-6H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYYKXWFEIKBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.